2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride
Overview
Description
“2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride” is a derivative of Glycine . It is a solid, white to off-white powder . The molecular weight is 219.16 and the formula is C9H8F3NO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F4NO2.ClH/c10-6-2-1-4 (7 (14)8 (15)16)3-5 (6)9 (11,12)13;/h1-3,7H,14H2, (H,15,16);1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds such as 4-(Trifluoromethyl)phenylacetic acid have been known to undergo diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .Physical and Chemical Properties Analysis
This compound is a solid, white to off-white powder . It is soluble in DMSO at a concentration of 10 mg/mL . The storage temperature for the powder is -20°C for 3 years and 4°C for 2 years .Scientific Research Applications
Chemical Synthesis and Reactions
Formation of Thiazolo-S-Triazine : A study by Klayman and Milne (1969) demonstrated the reaction of 2-amino-2-thiazoline with phenylisothiocyanate, leading to the formation of thiazolo-S-triazine, highlighting its utility in complex chemical syntheses (Klayman & Milne, 1969).
Synthesis of Amino Acid Derivatives : Research by Burger et al. (1992) showed that [2,2-Bis(trifluoromethyl)-5-oxo-1,3-oxazolidin-4-yl]acetic acid chloride reacts with diazoalkanes to produce useful intermediates for synthesizing various α-amino acids and their derivatives, indicating the compound's role in amino acid synthesis (Burger et al., 1992).
Preparation of Chalcone Containing Pyrazolyl Quinazolin-4(3H) Ones : A study by Patel and Barat (2010) involved the synthesis of 2-[2-(2,6-dichlorophenyl)amino]phenyl methyl-3-[(5-substituted phenyl-1-phenyl)-5- hydro-1H-pyrazol-3-yl-amino]-6,8-dibromoquinazolin-4(3H)-ones from 2-[2-(2,6-dichlorophenyl)amino]phenyl methyl-3-substituted phenyl acryl amido-6,8-dibromoquinazolin-4(3H)- ones, indicating its role in creating novel chemical structures (Patel & Barat, 2010).
Analytical Chemistry
Detection and Identification of Amines : You et al. (2006) developed a method for determining amino compounds by using a labeling reagent, which included the derivative of phenylglycine, highlighting its application in analytical chemistry (You et al., 2006).
Electrochemical Study for Pseudocapacitance Performance : Kowsari et al. (2019) conducted a study on the electrochemical properties of poly orthoaminophenol film in the presence of different derivatives of phenylglycine, demonstrating its potential in supercapacitor applications (Kowsari et al., 2019).
Medicinal Chemistry and Drug Synthesis
Synthesis of Antimicrobial Compounds : Patel and Shaikh (2011) synthesized 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, which were evaluated for antimicrobial activity, showcasing its application in creating new medicinal compounds (Patel & Shaikh, 2011).
Preparation of Alkali Metal Complexes for Anticancer Studies : A study by Shah et al. (2019) on diclofenac and phenanthroline's alkali metal complexes, where diclofenac is structurally related to 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, demonstrated the potential of these complexes in anticancer studies (Shah et al., 2019).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
The primary target of 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride is glycine . Glycine is an amino acid that plays a crucial role in the central nervous system. As a neurotransmitter, it performs various functions related to the regulation of motor and sensory functions, as well as certain cognitive processes .
Mode of Action
As a derivative of glycine, this compound interacts with its target by influencing the secretion of anabolic hormones . This interaction results in changes in the supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Biochemical Pathways
The compound affects the biochemical pathways related to the production and regulation of anabolic hormones . These hormones are essential for the growth and repair of tissues, especially muscle tissues. The downstream effects of these pathways include enhanced physical performance and reduced muscle damage .
Result of Action
The molecular and cellular effects of the compound’s action include the stimulation of anabolic hormone secretion, increased fuel supply during exercise, improved mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Biochemical Analysis
Biochemical Properties
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride plays a significant role in biochemical reactions, particularly those involving amino acid derivatives. As a glycine derivative, it influences the secretion of anabolic hormones and serves as a fuel source during exercise. It interacts with various enzymes and proteins, including those involved in anabolic hormone secretion and muscle metabolism. These interactions are crucial for its role as an ergogenic dietary substance, enhancing physical and mental performance during stress-related tasks .
Cellular Effects
The effects of this compound on cellular processes are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. By influencing the secretion of anabolic hormones, it plays a role in muscle metabolism and mental performance. This compound also helps prevent exercise-induced muscle damage, highlighting its potential benefits in sports and physical activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a glycine derivative, influencing the secretion of anabolic hormones and serving as a fuel source during exercise. These interactions involve enzyme inhibition or activation, leading to changes in gene expression and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as -20°C for up to three years in powder form and six months in solution at -80°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, it enhances physical and mental performance, while higher dosages may lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions are essential for its role as an ergogenic dietary substance, enhancing physical and mental performance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its overall activity and function. Understanding these transport mechanisms is essential for optimizing its use in research and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECHOAVQAILTSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134915-25-5 | |
Record name | 2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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